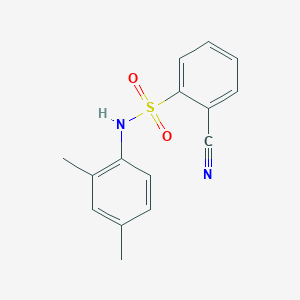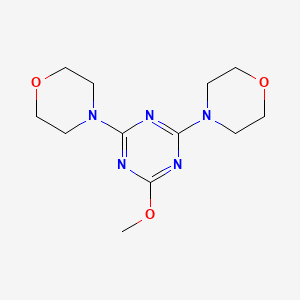
2-methoxy-4,6-di-4-morpholinyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-methoxy-4,6-di-4-morpholinyl-1,3,5-triazine and related derivatives often involves reactions starting from triazine precursors. For example, methods have been developed for synthesizing o-Carboranylalkoxy-1,3,5-Triazine derivatives, which include morpholine-substituted compounds, through specific reaction pathways that provide high levels of accumulation in certain cell types, hinting at potential cytotoxic effects for therapeutic use (Jin et al., 2018). Additionally, poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] has been synthesized through interfacial polycondensation techniques, showcasing the adaptability of synthesis methods for different triazine derivatives (Shah, 1984).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been established through techniques such as X-ray crystallography. For instance, studies have elucidated the crystal structure of various 2,4-dimethoxy-1,3,5-triazine derivatives, revealing the morpholine moiety's chair conformation and the triazine's characteristic butterfly or propeller conformations (Fridman et al., 2003).
Chemical Reactions and Properties
Triazine compounds, including 2-methoxy-4,6-di-4-morpholinyl-1,3,5-triazine, undergo various chemical reactions, leading to diverse applications. For instance, the thermolysis of certain sym-triazines leads to the formation of oxazolo- or imidazo-sym-triazinones, illustrating the reactivity of the triazine ring under specific conditions (Dovlatyan et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of triazine derivatives can vary widely depending on their specific substitutions. These properties are essential for understanding the compound's behavior in different environments and for its applications in materials science and chemistry. However, specific studies on the physical properties of 2-methoxy-4,6-di-4-morpholinyl-1,3,5-triazine are not directly mentioned in the searched articles.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and photostability, of triazine derivatives, are crucial for their application in various fields, such as pharmacology and materials science. For instance, the reactivity of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine in chlorination and oxidation reactions highlights the chemical versatility and potential utility of triazine compounds in synthetic chemistry (Thorat et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-18-12-14-10(16-2-6-19-7-3-16)13-11(15-12)17-4-8-20-9-5-17/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAZBJGXCHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-di(morpholin-4-yl)-1,3,5-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

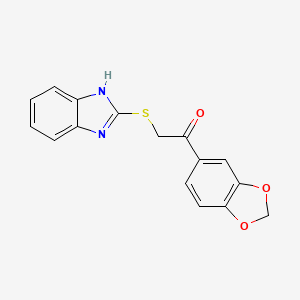
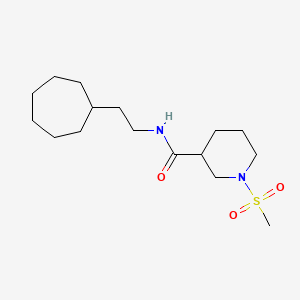
![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5534986.png)
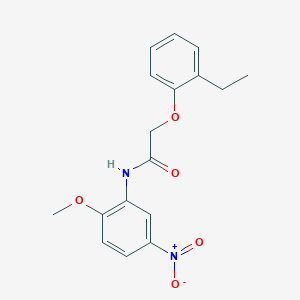
![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide](/img/structure/B5535041.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5535058.png)
![5-(ethylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5535066.png)
![N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5535073.png)
![2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5535079.png)
